molecular formula C6H11N3O4 B1668298 Caracemide CAS No. 81424-67-1

Caracemide

Katalognummer: B1668298
CAS-Nummer: 81424-67-1
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: JURAJLFHWXNPHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caracemid ist ein Wirkstoff, der von Acetohydroxamsäure abgeleitet ist und eine potenzielle antineoplastische Aktivität besitzt. Es hemmt die Ribonukleotid-Reduktase, was zu einer Verringerung der DNA-Synthese und des Tumorwachstums führt. Zusätzlich hemmt es Acetylcholinesterase . Caracemid wurde wegen seines potenziellen Einsatzes in der Krebsbehandlung untersucht, da es die DNA-Synthese stören kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Caracemid wird von der Dow Chemical Company synthetisiert. Die Synthese beinhaltet die Reaktion von Acetohydroxamsäure mit Methylisocyanat unter Bildung von N-Acetyl-N,O-di(methylcarbamoyl)hydroxylamin . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Caracemid beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie bei der Laborsynthese. Der Prozess beinhaltet die Reinigung des Endprodukts, um dessen Wirksamkeit und Sicherheit für die klinische Anwendung zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Caracemide has several scientific research applications:

Wirkmechanismus

Target of Action

Caracemide, also known as NSC-253272, primarily targets the enzyme ribonucleotide reductase (RNR) of Escherichia coli . This enzyme plays a crucial role in DNA synthesis by catalyzing the reduction of ribonucleotides to their corresponding deoxyribonucleotides . Specifically, this compound interacts with the larger component protein R1 of RNR .

Mode of Action

This compound inhibits RNR by a specific interaction with its larger component protein R1 . The effect of this compound on R1 is irreversible, with an apparent second-order rate constant . It’s proposed that this compound inactivates R1 by covalent modification at the substrate-binding site . This modification likely occurs at an activated cysteine or serine residue in the active site of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reduction of ribonucleotides to deoxyribonucleotides, a process catalyzed by RNR . This reaction provides a balanced supply of precursors for DNA synthesis . By inhibiting RNR, this compound disrupts this pathway, potentially affecting DNA synthesis and cell proliferation.

Result of Action

The primary molecular effect of this compound is the irreversible inactivation of the R1 protein of RNR . This inactivation disrupts the enzyme’s ability to reduce ribonucleotides to deoxyribonucleotides, thereby potentially affecting DNA synthesis and cell proliferation . On a cellular level, this could lead to the inhibition of cell growth, making this compound a potential anticancer agent .

Biochemische Analyse

Biochemical Properties

Caracemide interacts with the enzyme ribonuclease reductase, inhibiting its function . This enzyme is crucial for DNA synthesis, and by inhibiting it, this compound can potentially slow down or stop the growth of cancer cells . This compound also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .

Cellular Effects

This compound has been shown to have effects on various types of cells. In cancer cells, it can decrease DNA synthesis and tumor growth by inhibiting ribonuclease reductase . This can potentially lead to the death of cancer cells.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with ribonuclease reductase . By inhibiting this enzyme, this compound interferes with the process of DNA synthesis, which is crucial for cell growth and division . This can lead to a decrease in tumor growth. Additionally, this compound’s inhibition of acetylcholinesterase can affect neurotransmission .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis, where it inhibits the enzyme ribonuclease reductase . This enzyme is crucial for the reduction of ribonucleotides to their corresponding deoxyribonucleotides, a key step in DNA synthesis .

Transport and Distribution

Given its small molecule nature and its known interactions with enzymes such as ribonuclease reductase and acetylcholinesterase, it’s likely that this compound can diffuse across cell membranes and reach various cellular compartments .

Subcellular Localization

Given its known interactions with enzymes such as ribonuclease reductase, which is located in the cytoplasm, it’s likely that this compound can reach various subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Caracemide is synthesized by the Dow Chemical Company. The synthesis involves the reaction of acetohydroxamic acid with methyl isocyanate to form N-acetyl-N,O-di(methylcarbamoyl)hydroxylamine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process includes the purification of the final product to ensure its efficacy and safety for clinical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Caracemid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte und Abbauprodukte, wie z. B. N-Acetyl-O-methylcarbamoyl-hydroxylamin .

Wissenschaftliche Forschungsanwendungen

Caracemid hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Caracemid übt seine Wirkung aus, indem es die Ribonukleotid-Reduktase hemmt, ein Enzym, das für die DNA-Synthese unerlässlich ist. Diese Hemmung führt zu einer verringerten DNA-Synthese und einem verringerten Tumorwachstum. Caracemid hemmt auch Acetylcholinesterase, was zu seiner Toxizität für das zentrale Nervensystem beitragen kann . Die molekularen Ziele von Caracemid umfassen das größere Protein R1 der Ribonukleotid-Reduktase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Hydroxyharnstoff: Ein weiterer Ribonukleotid-Reduktase-Inhibitor, der in der Krebsbehandlung eingesetzt wird.

    Gemcitabin: Ein Nucleoside Analog, das die DNA-Synthese hemmt.

    Fluorouracil: Ein Antimetabolit, der die DNA-Synthese stört.

Einzigartigkeit

Caracemid ist einzigartig aufgrund seiner dualen Hemmung von Ribonukleotid-Reduktase und Acetylcholinesterase. Diese duale Wirkung macht es zu einem potenten antineoplastischen Mittel, trägt aber auch zu seiner Toxizität für das zentrale Nervensystem bei .

Eigenschaften

IUPAC Name

[acetyl(methylcarbamoyl)amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAJLFHWXNPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)NC)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231099
Record name Caracemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL)
Record name CARACEMIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

81424-67-1
Record name Caracemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81424-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caracemide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caracemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Caracemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of acetohydroxamic acid (7.5 grams), methyl isocyanate (12.0 grams), 80 milliliters (ml) of methylene chloride, and about three drops of triethylamine were stirred together for about one hour in order to obtain solution. The solution was allowed to stand at room temperature overnight after which the solvent was removed under vacuum, leaving a residue. The residue was recrystallized from methylene chloride leaving the desired N-((methylamino)carbonyl)-N-(((methylamino)carbonyl)oxy)acetamide as white crystals having a melting point (m.p.) of 121°-123.5° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caracemide
Reactant of Route 2
Reactant of Route 2
Caracemide
Reactant of Route 3
Reactant of Route 3
Caracemide
Reactant of Route 4
Caracemide
Reactant of Route 5
Reactant of Route 5
Caracemide
Reactant of Route 6
Reactant of Route 6
Caracemide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.